molecular formula C10H18N2O2 B14186560 N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide CAS No. 918637-97-5

N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide

Cat. No.: B14186560
CAS No.: 918637-97-5
M. Wt: 198.26 g/mol
InChI Key: BIARCPAIGFWFRU-UHFFFAOYSA-N
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Description

N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with nitrovinyl substrates in the presence of a catalytic amount of trifluoroacetic acid (TFA) . This reaction leads to the formation of 3,4-disubstituted pyrrolidine sulfonamides . Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various biological targets, potentially inhibiting or activating specific enzymes or receptors . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Properties

CAS No.

918637-97-5

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[2-(methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide

InChI

InChI=1S/C10H18N2O2/c1-8(2)10(13)11-12-6-4-5-9(12)7-14-3/h9H,1,4-7H2,2-3H3,(H,11,13)

InChI Key

BIARCPAIGFWFRU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NN1CCCC1COC

Origin of Product

United States

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